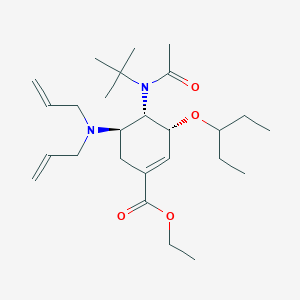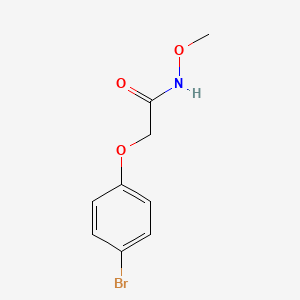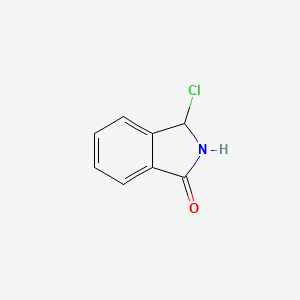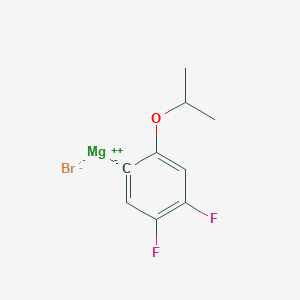
(6-Aminopyridin-2-yl)(2-isopropylpyrrolidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(6-Aminopyridin-2-yl)(2-isopropylpyrrolidin-1-yl)methanone is a synthetic organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of an aminopyridine moiety and an isopropyl-substituted pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-Aminopyridin-2-yl)(2-isopropylpyrrolidin-1-yl)methanone typically involves multi-step organic reactions. One common approach is the condensation of 6-aminopyridine with a suitable isopropylpyrrolidine derivative under controlled conditions. The reaction may require the use of catalysts, solvents, and specific temperature and pressure conditions to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The use of automated systems and advanced analytical techniques would be essential to monitor the reaction progress and optimize the production parameters.
Chemical Reactions Analysis
Types of Reactions
(6-Aminopyridin-2-yl)(2-isopropylpyrrolidin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced amine or alcohol derivatives.
Substitution: The aminopyridine moiety can participate in nucleophilic substitution reactions, leading to the formation of substituted pyridine derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and nucleophiles (e.g., alkyl halides, amines). Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction may produce amine or alcohol derivatives. Substitution reactions can lead to a variety of substituted pyridine compounds.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: As a probe to study biological processes and interactions.
Medicine: As a potential lead compound for the development of new pharmaceuticals.
Industry: As an intermediate in the production of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of (6-Aminopyridin-2-yl)(2-isopropylpyrrolidin-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
(6-Aminopyridin-2-yl)(2-methylpyrrolidin-1-yl)methanone: A similar compound with a methyl group instead of an isopropyl group.
(6-Aminopyridin-2-yl)(2-ethylpyrrolidin-1-yl)methanone: A similar compound with an ethyl group instead of an isopropyl group.
Uniqueness
(6-Aminopyridin-2-yl)(2-isopropylpyrrolidin-1-yl)methanone is unique due to the presence of the isopropyl group, which can influence its chemical reactivity and biological activity. This structural feature may confer specific properties that make it distinct from other similar compounds.
Properties
Molecular Formula |
C13H19N3O |
|---|---|
Molecular Weight |
233.31 g/mol |
IUPAC Name |
(6-aminopyridin-2-yl)-(2-propan-2-ylpyrrolidin-1-yl)methanone |
InChI |
InChI=1S/C13H19N3O/c1-9(2)11-6-4-8-16(11)13(17)10-5-3-7-12(14)15-10/h3,5,7,9,11H,4,6,8H2,1-2H3,(H2,14,15) |
InChI Key |
PYULDXIMDWTELO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1CCCN1C(=O)C2=NC(=CC=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[(2-Methyl-1-piperidino)methyl]phenylZinc bromide](/img/structure/B14899812.png)












